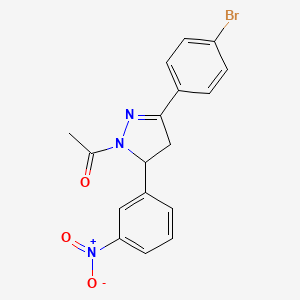
1-acetyl-3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The exact mechanism of action of 1-acetyl-3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of specific biomolecules.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi. Moreover, the compound has been reported to possess potential anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
The compound 1-acetyl-3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure is well-characterized. Moreover, the compound exhibits potent biological activities, making it an ideal candidate for various assays and experiments. However, the compound has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-acetyl-3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole. One potential area of research is the development of novel derivatives of this compound with improved biological activities. Another direction is to study the mechanism of action of the compound in more detail, which could lead to the identification of new targets for drug development. Additionally, the compound could be evaluated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Synthesis Methods
The synthesis of 1-acetyl-3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole has been reported in several research articles. One such method involves the reaction of 3-nitrobenzaldehyde and 4-bromobenzaldehyde with acetylacetone in the presence of ammonium acetate and ethanol. The resulting product is then treated with hydrazine hydrate to obtain the desired compound.
Scientific Research Applications
The compound 1-acetyl-3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial, antifungal, and antitumor activities. Moreover, it has been reported to possess potential anti-inflammatory and analgesic properties.
properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-11(22)20-17(13-3-2-4-15(9-13)21(23)24)10-16(19-20)12-5-7-14(18)8-6-12/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRBSYVFHGVGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B5237124.png)
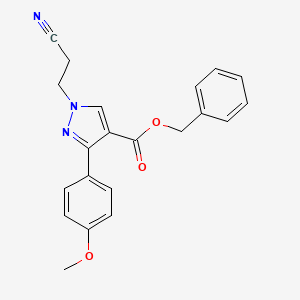
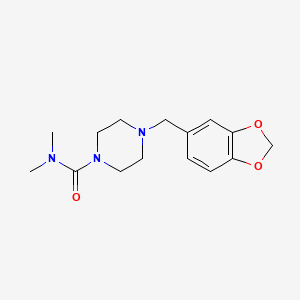
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methyl-2-furoyl)-2-piperidinecarboxamide](/img/structure/B5237149.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B5237154.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5237161.png)
![4-(2,4-dichlorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}butanohydrazide](/img/structure/B5237172.png)
![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5237176.png)

![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)
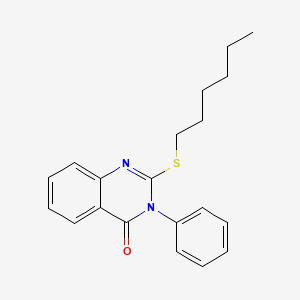
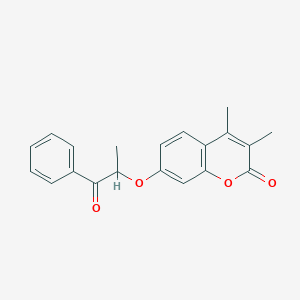

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5237220.png)